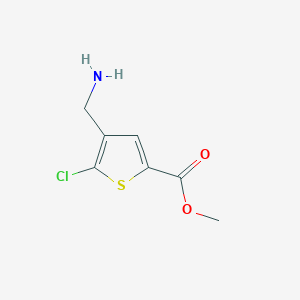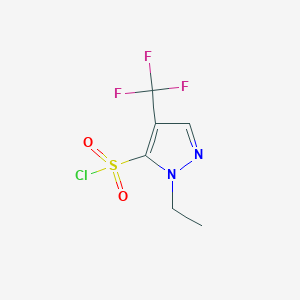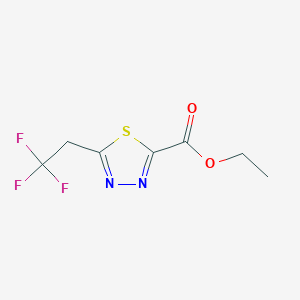![molecular formula C11H14FNO B13223833 [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol](/img/structure/B13223833.png)
[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol is a chemical compound that features a fluorine atom, a pyrrolidine ring, and a phenyl group with a hydroxyl group attached to the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol typically involves the introduction of the fluorine atom and the pyrrolidine ring onto a phenylmethanol scaffold. One common method involves the nucleophilic substitution reaction where a fluorine atom is introduced to the aromatic ring. The pyrrolidine ring can be added through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrrolidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol: can be compared with other fluorinated phenylmethanol derivatives and pyrrolidine-containing compounds.
Pyrrolidine derivatives: These include compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione, which have different biological activities and applications.
Fluorinated compounds: Other fluorinated aromatic compounds may have similar properties but differ in their specific applications and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a fluorine atom, a pyrrolidine ring, and a phenylmethanol scaffold. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(2-fluoro-4-pyrrolidin-3-ylphenyl)methanol |
InChI |
InChI=1S/C11H14FNO/c12-11-5-8(1-2-10(11)7-14)9-3-4-13-6-9/h1-2,5,9,13-14H,3-4,6-7H2 |
InChI Key |
WTTWMPWSCIBJTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)
![(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13223776.png)
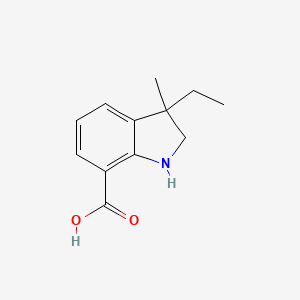
![N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)
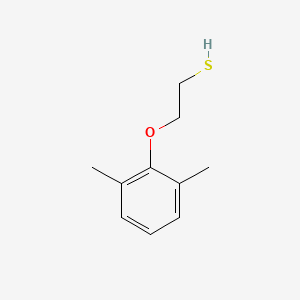
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13223795.png)
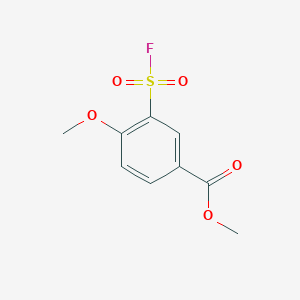
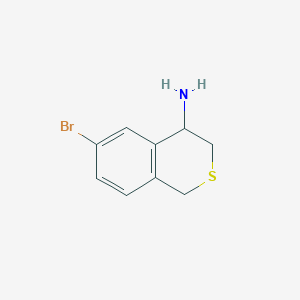
![Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B13223814.png)
![5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)
